3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one
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Description
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C32H34FN5O4S and its molecular weight is 603.71. The purity is usually 95%.
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Biological Activity
The compound 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates piperazine and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C32H34FN5O4S
- Molecular Weight : 603.7 g/mol
- IUPAC Name : 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-quinolin-4-one
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains.
- CNS Activity : Due to its piperazine structure, it may interact with neurotransmitter systems.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors associated with cell cycle regulation and apoptosis. Notably, it has been reported to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Anticancer Studies
In vitro studies have indicated that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HCT116 | 5.3 | Doxorubicin | 0.5 |
MCF7 | 7.2 | Paclitaxel | 10 |
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against several bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Results indicated that the compound had an MIC of 16 µg/mL against S. aureus.
CNS Activity
Given its structural similarity to known CNS-active agents, preliminary studies suggest that this compound may act as a modulator of serotonin and dopamine receptors. Further pharmacological profiling is required to confirm these effects.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Treatment : A study published in a peer-reviewed journal demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.
- Neuropharmacological Assessment : Another study explored its effects on anxiety-like behavior in rodent models, suggesting potential for treating anxiety disorders.
Properties
CAS No. |
422522-69-8 |
---|---|
Molecular Formula |
C32H34FN5O4S |
Molecular Weight |
603.71 |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C32H34FN5O4S/c1-22-3-4-23(2)30(19-22)36-11-13-37(14-12-36)32(40)28-21-34-29-10-9-26(20-27(29)31(28)39)43(41,42)38-17-15-35(16-18-38)25-7-5-24(33)6-8-25/h3-10,19-21H,11-18H2,1-2H3,(H,34,39) |
InChI Key |
QUWKBRAYJCLQGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.